molecular formula C2HCl3O2 B064219 2,2,2-trichloroacetic acid CAS No. 173470-69-4

2,2,2-trichloroacetic acid

Cat. No.: B064219
CAS No.: 173470-69-4
M. Wt: 164.38 g/mol
InChI Key: YNJBWRMUSHSURL-OUBTZVSYSA-N
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Description

Trichloroacetic acid-1-13C is a labeled compound where one of the carbon atoms in trichloroacetic acid is replaced with the carbon-13 isotope. This compound is used in various scientific research applications due to its unique properties. Trichloroacetic acid itself is a strong acid and a derivative of acetic acid, where all three hydrogen atoms of the methyl group are replaced by chlorine atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloroacetic acid-1-13C can be synthesized by the chlorination of acetic acid-1-13C in the presence of a suitable catalyst such as red phosphorus. The reaction involves the substitution of hydrogen atoms with chlorine atoms: [ \text{CH}_3\text{COOH-1-13C} + 3\text{Cl}_2 \rightarrow \text{CCl}_3\text{COOH-1-13C} + 3\text{HCl} ] Another method involves the oxidation of trichloroacetaldehyde-1-13C .

Industrial Production Methods

Industrial production of trichloroacetic acid typically involves the chlorination of acetic acid or its derivatives at elevated temperatures (140–160 °C) with catalysts such as calcium hypochlorite. The crude product is then purified through melt crystallization and further enhanced via centrifugation or additional recrystallization steps .

Chemical Reactions Analysis

Types of Reactions

Trichloroacetic acid-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorine gas for chlorination, oxygen for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve elevated temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include chloroform, dichloroacetic acid, and various substituted trichloroacetic acid derivatives .

Scientific Research Applications

Trichloroacetic acid-1-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

    Chemistry: Used as a catalyst in organic synthesis and for studying reaction mechanisms.

    Biology: Employed in protein precipitation and DNA/RNA extraction.

    Medicine: Utilized in clinical chemistry for protein precipitation and as a cauterant in cosmetic treatments.

    Industry: Applied in the production of herbicides and other chemical products

Comparison with Similar Compounds

Similar Compounds

    Chloroacetic acid: Contains one chlorine atom.

    Dichloroacetic acid: Contains two chlorine atoms.

    Trifluoroacetic acid: Contains three fluorine atoms instead of chlorine.

Uniqueness

Trichloroacetic acid-1-13C is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. Its strong acidic nature and ability to precipitate macromolecules make it particularly valuable in biochemical and clinical applications .

Properties

IUPAC Name

2,2,2-trichloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJBWRMUSHSURL-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565653
Record name Trichloro(1-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173470-69-4
Record name Trichloro(1-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 173470-69-4
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Synthesis routes and methods I

Procedure details

As a result of their studies on the process, Kondo, Suda and Tunemoto found that it was possible to obtain the 2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol adduct in almost quantitative yield by reacting chloral with N-hydrocarbylpyrrole at from -10° C. to about 36° C. without using a Lewis acid catalyst such as zinc chloride. As reported in their above referred to co-pending application, it was discovered that the rate of this reaction--which is preferably conducted in the presence of solvents which do not directly affect on the reaction, for example, ethereal solvents such as diethyl ether, dioxane, THF, and the like, and hydrocarbons such as benzene, toluene, hexane, and the like--is dependent on the origin (or the purity) of chloral used. Chloral from a freshly opened bottle did not react with N-methylpyrrole at room temperature and only after prolonged reflux (sometimes several days) was the adduct formed. In contrast, chloral from an old bottle reacted instantly at room temperature. Acting on the hypothesis that trichloroacetic acid, which is formed easily by the oxidation of chloral, does catalyze this reaction, they found that the addition of organic acid such as trichloroacetic acid, acetic acid or p-toluenesulfonic acid to the reaction mixture accelerates this reaction. They further report that among these three acids p-toluenesulfonic acid appears more effective than the others and that in carrying out the process in the presence of a protonic acid added preferably in the form of an organic acid or a cation exchange resin, the adduct (i.e., the 2,2,2-trichloro-(N-hydrocarbylpyrryl-2)-ethanol) has been readily formed in almost quantitative yield.
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2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol
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Synthesis routes and methods II

Procedure details

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CN(C)C(=O)NOc1cc(Cl)cc(Cl)c1
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Synthesis routes and methods III

Procedure details

A quantity of 135 g. (0.53 mole) p-chloroiodosobenzene is suspended in 800 ml. of methylene chloride contained in a 2-liter Erlenmeyer flask. To the suspension is added 190 g. (1.16 mole) trichloroacetic acid dissolved in 500 ml. of methylene chloride with agitation over a 5-minute period, the reaction temperature being maintained at room temperature. After 30 minutes, the solution is filtered and solvent is removed under reduced pressure. The solid residue is triturated with ether and filtered. The solid is collected on the filter, washed with ether and dried. The slightly off-white crystalline solid thereby obtained melts with decomposition at 155°-157°C. The yield is 80-85%. The carbon, hydrogen and iodine analyses and infrared spectra are consistent with the named structure. The substitution of dichloroacetic acid for trichloroacetic acid gives the corresponding 4-chloro-bis(dichloroacetoxy)iodobenzene which melts at 111°-112°C. with decomposition.
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p-chloroiodosobenzene
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Synthesis routes and methods IV

Procedure details

In the first process of this invention, it is essential to react the pyrrole reactant with trihaloacetaldehyde to produce the adduct (II). 1-Methyl-2-(2',2',2'-trihalo-1'-hydroxyethyl)pyrrole (Formula (II); R=methyl) obtained using 1-methylpyrrole in this process is a known compound, and as to its synthetic method, it has been reported that 1-methylpyrrole is reacted with freshly distilled chloral in the presence of molecular quantities of zinc chloride, a Lewis acid [R. C. Blinn et al., J. Amer. Chem. Soc., 76, 37 (1954)]. However, it is difficult to use this process in industrial scale because the yield is very low such as only 26.5%. As a result of further studies on this process, the present inventors have found that it is possible to obtain the compound of the formula (II) in almost quantitative yield, by treating the reactants at from -10° C. to room temperature, without using added catalysts such as Lewis acid and the like. It was discovered that the rate of this reaction--which is preferably conducted in the presence of solvents which do not directly affect on the reaction, for example, ethereal solvents such as diethyl ether, dioxane, THF, and the like, and hydrocarbons such as benzene, toluene, hexane, and the like--is dependent on the origin (or the purity) of chloral used. Chloral from a freshly opened bottle did not react with N-methylpyrrole at room temperature and only after prolonged reflux (sometimes several days) was the adduct formed. In contrast, chloral from an old bottle reacted instantly at room temperature. Acting on the hypothesis that trichloroacetic acid, which is formed easily by the oxidation of chloral, does catalyze this reaction, the present inventors have found that the addition of organic acid such as trichloroacetic acid, acetic acid or p-toluenesulfonic acid to the reaction mixture accelerates this reaction. Among these three acids, p-toluene-sulfonic acid presently appears even more effective than the others. By conducting the process in the presence of a protonic acid added preferably in the form of either an organic acid or a cation exchange resin (e.g., Amberlyst), the adduct has been readily formed in almost quantitative yield.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-trichloroacetic acid
Reactant of Route 2
2,2,2-trichloroacetic acid
Reactant of Route 3
2,2,2-trichloroacetic acid
Reactant of Route 4
2,2,2-trichloroacetic acid
Reactant of Route 5
2,2,2-trichloroacetic acid
Reactant of Route 6
2,2,2-trichloroacetic acid

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